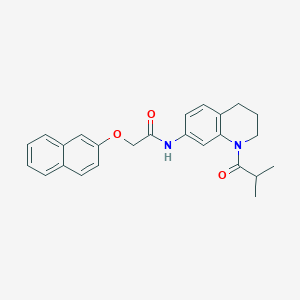

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide

Description

Properties

IUPAC Name |

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O3/c1-17(2)25(29)27-13-5-8-19-9-11-21(15-23(19)27)26-24(28)16-30-22-12-10-18-6-3-4-7-20(18)14-22/h3-4,6-7,9-12,14-15,17H,5,8,13,16H2,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIQZKSXXFRNSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a naphthalenic structure via an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 336.43 g/mol. The unique structural characteristics of this compound are believed to contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 336.43 g/mol |

| Structure | Tetrahydroquinoline + Naphthalene |

Antimicrobial Properties

Preliminary studies suggest that compounds containing tetrahydroquinoline structures, such as this compound, exhibit significant antimicrobial activity. Tetrahydroquinoline derivatives are often associated with various pharmacological effects, including antibacterial and antifungal properties. The presence of the naphthalene moiety may enhance these effects due to its hydrophobic characteristics, which can improve membrane penetration and interaction with microbial targets.

Antitumor Activity

Research on similar compounds indicates potential antitumor activity linked to tetrahydroquinoline derivatives. The structural diversity provided by the naphthalenic component may lead to unique interactions with cancer cell pathways. Several studies have reported that modifications in the tetrahydroquinoline structure can influence cytotoxicity against various cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies on related compounds suggest:

- Tetrahydroquinoline Core : Variations in substituents on the tetrahydroquinoline ring can significantly affect biological activity. For instance, electron-donating groups may enhance activity by stabilizing reactive intermediates during metabolic processes.

- Naphthalene Substituents : The position and nature of substituents on the naphthalene ring can modulate lipophilicity and thus influence membrane permeability and target binding affinity.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study of tetrahydroquinoline derivatives against Gram-positive bacteria, this compound demonstrated MIC values comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Potential

A recent investigation into the cytotoxic effects of various tetrahydroquinoline derivatives revealed that modifications similar to those in this compound resulted in increased apoptosis in breast cancer cell lines. This highlights the importance of structural optimization in enhancing therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects, heterocyclic cores, and bioactivity:

Substituted 2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamides (7c, 7d, 7e, 7f)

- Structural Features : These compounds (e.g., 7c , 7d ) incorporate a 1,2,3-triazole ring linked to a naphthalen-2-yloxy methyl group and an acetamide-substituted phenyl ring. Substituents on the phenyl ring include nitro (7c, 7d) and methoxy groups (7e, 7f) .

- Synthesis: Prepared via 1,3-dipolar cycloaddition between azides and alkynes, with Cu(OAc)₂ catalysis in tert-butanol/water .

- Key Differences vs. Target Compound: Core Structure: Triazole vs. tetrahydroquinoline. Substituents: Nitro/methoxy groups on phenyl vs. isobutyryl on tetrahydroquinoline. Bioactivity: Not reported in the evidence, but nitro groups (electron-withdrawing) and methoxy groups (electron-donating) may influence solubility and target binding .

N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide

- Structural Features: Contains a morpholinoethyl group instead of a tetrahydroquinoline core.

- Bioactivity: Exhibits cytotoxic effects on HeLa cells (IC₅₀ ~3.16 µM), comparable to cisplatin. The morpholino group likely enhances solubility and membrane permeability .

- Key Differences vs. Target Compound: Heterocyclic Core: Morpholine vs. tetrahydroquinoline. Substituents: Morpholinoethyl vs. isobutyryl-tetrahydroquinoline. Implications: The tetrahydroquinoline core may confer CNS penetration, while morpholino groups favor peripheral activity .

2-(Naphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide (VU0453661, 8)

- Structural Features: Pyridin-3-yl group replaces the tetrahydroquinoline core.

- Synthesis : Prepared via nucleophilic substitution, similar to other acetamide derivatives .

- Key Differences vs. Target Compound: Heterocyclic Substituent: Pyridine vs. tetrahydroquinoline. Bioactivity: Not reported, but pyridine may enhance hydrogen-bonding interactions with targets .

N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide

- Structural Features : Naphthalen-1-yloxy vs. naphthalen-2-yloxy substitution.

- Key Differences vs. Target Compound: Naphthalene Orientation: 1-yloxy vs. 2-yloxy alters steric and electronic profiles. Substituents: Bromophenyl vs. tetrahydroquinoline-isobutyryl. Implications: Naphthalen-2-yloxy may offer better π-π stacking in biological targets .

Key Research Findings and Implications

Heterocyclic Core: The tetrahydroquinoline core in the target compound may enhance CNS penetration compared to morpholino or pyridine cores, which are more polar .

Substituent Effects :

- Isobutyryl Group : Likely increases lipophilicity, improving blood-brain barrier (BBB) permeability.

- Naphthalen-2-yloxy vs. 1-yloxy : The 2-yloxy orientation may optimize binding to hydrophobic pockets in targets .

Synthetic Routes : While many analogues use 1,3-dipolar cycloaddition or nucleophilic substitution, the target compound’s synthesis method is unspecified but may involve amide coupling or cyclization .

Q & A

Basic: What are the critical steps for synthesizing N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves:

- Amide bond formation using coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) with dimethylaminopyridine (DMAP) as a catalyst .

- Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the product from byproducts .

- Recrystallization (e.g., ethanol or ethyl acetate) for further purity enhancement .

- Characterization using H/C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Basic: Which spectroscopic techniques are most reliable for structural validation of this compound?

Methodological Answer:

- NMR Spectroscopy : H NMR (400–500 MHz) identifies proton environments (e.g., tetrahydroquinolin and naphthyloxy groups), while C NMR confirms carbonyl (C=O) and aromatic carbons .

- IR Spectroscopy : Peaks at ~1670–1680 cm (amide C=O) and ~1250 cm (C-O ether) validate functional groups .

- Mass Spectrometry : HRMS with [M+H] or [M+Na] ions confirms molecular weight within ±0.001 Da accuracy .

Advanced: How can computational modeling optimize reaction pathways for this compound’s synthesis?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict reaction feasibility (e.g., amide coupling or cyclization steps) .

- Reaction Path Search : Algorithms like the Artificial Force Induced Reaction (AFIR) method identify low-energy pathways, reducing trial-and-error experimentation .

- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., tert-butanol/water mixtures for click chemistry) .

Advanced: How should researchers design in vitro assays to assess this compound’s anticancer potential?

Methodological Answer:

- Cell Viability Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination via dose-response curves (0.1–100 µM range) .

- Mechanistic Studies :

- Control Experiments : Compare with structurally related analogs (e.g., naphthyloxy-substituted acetamides) to establish structure-activity relationships (SAR) .

Advanced: How can contradictory pharmacological data across studies be resolved?

Methodological Answer:

- Cross-Validation : Replicate assays in independent labs using standardized protocols (e.g., NIH Clinical Collection guidelines) .

- Meta-Analysis : Pool data from multiple studies (e.g., IC values) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .

- Orthogonal Assays : Confirm activity via alternative methods (e.g., Western blot for protein expression alongside viability assays) .

Advanced: What challenges arise during scale-up synthesis, and how are they addressed?

Methodological Answer:

- Byproduct Formation : Monitor reactions with TLC/HPLC to detect intermediates (e.g., unreacted naphthol or tetrahydroquinolin precursors) .

- Solvent Recovery : Implement distillation or membrane separation (e.g., nanofiltration) for cost-effective solvent reuse .

- Reactor Design : Use continuous-flow reactors to enhance heat/mass transfer and reduce batch variability .

Advanced: What strategies identify and characterize synthesis byproducts?

Methodological Answer:

- LC-MS/MS : High-resolution liquid chromatography coupled with tandem mass spectrometry isolates byproducts (e.g., diastereomers or hydrolyzed amides) .

- 2D NMR : H-H COSY and HSQC spectra resolve overlapping signals in complex mixtures .

- X-ray Crystallography : Single-crystal analysis definitively assigns stereochemistry of ambiguous byproducts .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods due to potential dust/volatile organic compound (VOC) release .

- Waste Disposal : Segregate halogenated (e.g., DCM) and non-halogenated solvents in approved containers .

Advanced: How can researchers validate the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 2–9, 37°C) and analyze degradation via HPLC at 0, 6, 12, 24 h .

- Plasma Stability : Mix with human plasma (37°C) and quantify parent compound loss over time using LC-MS .

- Light Sensitivity : Expose to UV (254 nm) and visible light, monitoring photodegradation with UV-Vis spectroscopy .

Advanced: What computational tools predict this compound’s ADMET properties?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP), cytochrome P450 inhibition, and bioavailability .

- Toxicity Screening : Derek Nexus or ProTox-II predict hepatotoxicity and mutagenicity based on structural alerts (e.g., naphthyloxy groups) .

- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB: 1BM0) to predict plasma protein binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.